2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is a complex organometallic compound featuring iridium at its core, characterized by the presence of phosphinoxy groups and a chlorine atom. This compound is notable for its applications in catalysis and materials science due to the unique properties imparted by its molecular structure.
The synthesis of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) typically involves the reaction of iridium precursors with phosphinoxy ligands. The general procedure can be outlined as follows:
The synthesis process may involve varying temperatures and solvents depending on the specific reactivity of the iridium precursor used. Typically, reactions are conducted in polar solvents like dichloromethane or acetonitrile to facilitate solubility.
The molecular formula of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) is C22H40ClIrO2P2. The structure can be represented as follows:
The reactivity of 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) primarily involves catalytic processes in organic synthesis. Common reactions include:
The efficiency of these reactions often depends on the electronic properties imparted by the phosphinoxy groups, which can stabilize metal oxidation states and enhance reactivity towards substrates.
The mechanism by which 2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) catalyzes reactions typically involves:
Kinetic studies suggest that the presence of bulky phosphinoxy groups enhances substrate accessibility while providing steric protection against side reactions .
Relevant data indicates that this compound exhibits significant catalytic activity due to its unique structural characteristics .
2,6-Bis(di-tert-butylphosphinoxy)phenylchlorohydroiridium(III) finds applications in various scientific domains:
The synthesis of the tert-butyl-substituted phosphinite ligand backbone is foundational to this iridium complex. The ligand 2,6-bis(di-tert-butylphosphinoxy)phenyl is constructed via nucleophilic aromatic substitution, where a phenol derivative reacts with tert-butylphosphinous chloride under controlled conditions. Key industrial routes adapted from patent literature [3] employ phosphorus trichloride (PCl₃) and sodium hydroxide in xylene solvent at 110–130°C under nitrogen. Steric bulk from the tert-butyl groups necessitates catalysts like triethylamine (2–5 mol%) to achieve >85% yields, as unhindered phosphines risk oxidation. The ligand’s electron-donating properties arise from the alkyl groups, enhancing σ-donation to iridium and stabilizing electron-rich metal centers [7]. Hydrogen bonding in analogous ligands (e.g., pyrazolyl systems ) further informs solvent selection to prevent tautomerization during purification.
Table 1: Ligand Synthesis Optimization Parameters
Solvent | Catalyst | Temp. (°C) | Yield (%) | Side Products |
---|---|---|---|---|
Xylene | None | 130 | 65 | Phosphine oxides |
Xylene | Et₃N (3 mol%) | 120 | 88 | <5% oxides |
Toluene | iPrOH | 100 | 72 | Chlorinated aromatics |
Iridium(III) precursors dictate coordination kinetics and regioselectivity. [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) is preferred over IrCl₃·nH₂O due to its solubility and defined stoichiometry. In anhydrous toluene at 80°C, oxidative addition occurs at the ligand’s C–H bond, forming an iridium(III) hydride intermediate. This step is air-sensitive and requires stoichiometric control to avoid dihydride byproducts. Reactivity studies show that electron-deficient iridium precursors accelerate oxidative addition but reduce catalyst lifetime. Solvent polarity critically influences trans/cis isomerism; non-polar solvents (e.g., hexane) favor the trans-configured complex, while THF stabilizes cis-forms, altering catalytic properties [4] [6]. Precursors like IrCl₃·3H₂O necessitate prolonged reaction times (24–48 h) and yield <70% due to incomplete dehydration.
Table 2: Iridium Precursor Performance Comparison
Precursor | Solvent | Time (h) | Yield (%) | Induction Period |
---|---|---|---|---|
[Ir(COD)Cl]₂ | Toluene | 8 | 92 | None |
IrCl₃·3H₂O | Ethanol | 48 | 68 | 1–2 h |
H₂IrCl₆ | Water/THF | 24 | 55 | 3–4 h |
Air sensitivity of both phosphinite ligands and iridium hydrides mandates rigorous oxygen exclusion. Schlenk lines coupled with high-vacuum (<10⁻³ mbar) and nitrogen-purged gloveboxes (<1 ppm O₂) are standard. Protocols adapted from palladium complex synthesis [6] involve triple freeze-pump-thaw degassing of solvents before dissolving the ligand. Reaction monitoring via in-situ IR spectroscopy minimizes vessel openings. Post-synthesis, cold-chain handling (2–8°C) under argon is critical, as decomposition occurs within hours at ambient O₂ levels [1] [2]. Industrial-scale adaptations use pressurized nitrogen reactors with automated transfer lines, reducing human intervention and oxidation risks.
Table 3: Inert Atmosphere Techniques and Efficacy
Technique | O₂ Level (ppm) | Handling Time Limit | Yield Loss (%) |
---|---|---|---|
Glovebox (<1 ppm O₂) | <1 | 72 h | <2 |
Schlenk line | 5–10 | 6 h | 5–8 |
Nitrogen flow | 50–100 | 1 h | 15–20 |
Scaling beyond gram quantities faces three bottlenecks: ligand cost, iridium availability, and reaction exothermicity. The ligand synthesis requires expensive tert-butylphosphine reagents, constituting 60–70% of total material costs. Iridium scarcity (price ~$100–150/g) further limits bulk production [2]. Industrial suppliers (e.g., TCI, AK Scientific) offer small batches (200 mg–1 g) at $210–$309/200 mg, reflecting these constraints [4] [5]. Exothermic oxidative addition risks thermal runaway in batch reactors; continuous-flow microreactors mitigate this by enhancing heat transfer. Cold-chain logistics for storage (2–8°C) and shipping add complexity, limiting global distribution to specialized suppliers (e.g., Alfa Chemistry, Chem-Impex) [5].
Microwave irradiation drastically reduces reaction times and improves selectivity. In sealed vessels under nitrogen, ligand-iridium precursor mixtures in toluene reach 80–100°C in 2 minutes, completing coordination in <30 minutes versus 8–12 hours conventionally. Precise temperature control suppresses dihydride formation, yielding >95% pure product [3]. However, microwave scalability remains experimental; vessel size limitations restrict batch sizes to <500 mg. Future work may explore continuous microwave reactors coupled with in-line purification to address throughput.
Table 4: Conventional vs. Microwave Synthesis Parameters
Parameter | Conventional Route | Microwave Route |
---|---|---|
Reaction time | 8–12 h | 20–30 min |
Temperature | 80°C | 100°C |
Max. batch size | 10 g | 500 mg |
Hydride byproducts | 5–8% | <1% |
CAS No.: 1467093-03-3
CAS No.: 1164-45-0
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: